molecular formula C9H10F3NO B15236276 (1R,2S)-1-Amino-1-(2,3,5-trifluorophenyl)propan-2-OL

(1R,2S)-1-Amino-1-(2,3,5-trifluorophenyl)propan-2-OL

Cat. No.: B15236276
M. Wt: 205.18 g/mol
InChI Key: LRMAGCKWKKMWOZ-IGJIYHIXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,2S)-1-Amino-1-(2,3,5-trifluorophenyl)propan-2-OL is a chiral compound with significant applications in various fields such as chemistry, biology, and medicine. The presence of trifluorophenyl and amino groups in its structure makes it a valuable intermediate in the synthesis of pharmaceuticals and other organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-1-Amino-1-(2,3,5-trifluorophenyl)propan-2-OL typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as a trifluorophenyl ketone.

    Reduction: The ketone is reduced to the corresponding alcohol using a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Amination: The alcohol is then subjected to amination using an amine source, such as ammonia or an amine derivative, under suitable conditions to introduce the amino group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-1-Amino-1-(2,3,5-trifluorophenyl)propan-2-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the functional groups present in the compound.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

(1R,2S)-1-Amino-1-(2,3,5-trifluorophenyl)propan-2-OL has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme interactions and metabolic pathways.

    Medicine: It is a precursor in the development of pharmaceuticals, particularly those targeting neurological and cardiovascular conditions.

    Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (1R,2S)-1-Amino-1-(2,3,5-trifluorophenyl)propan-2-OL involves its interaction with specific molecular targets. The trifluorophenyl group enhances its binding affinity to certain enzymes and receptors, while the amino group facilitates its incorporation into biological systems. The compound may modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2S)-1-Amino-1-(2,4,5-trifluorophenyl)propan-2-OL
  • (1R,2S)-1-Amino-1-(2,3,4-trifluorophenyl)propan-2-OL
  • (1R,2S)-1-Amino-1-(3,4,5-trifluorophenyl)propan-2-OL

Uniqueness

The unique combination of the trifluorophenyl and amino groups in (1R,2S)-1-Amino-1-(2,3,5-trifluorophenyl)propan-2-OL imparts distinct chemical and biological properties. Its specific stereochemistry also plays a crucial role in its activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H10F3NO

Molecular Weight

205.18 g/mol

IUPAC Name

(1R,2S)-1-amino-1-(2,3,5-trifluorophenyl)propan-2-ol

InChI

InChI=1S/C9H10F3NO/c1-4(14)9(13)6-2-5(10)3-7(11)8(6)12/h2-4,9,14H,13H2,1H3/t4-,9-/m0/s1

InChI Key

LRMAGCKWKKMWOZ-IGJIYHIXSA-N

Isomeric SMILES

C[C@@H]([C@@H](C1=C(C(=CC(=C1)F)F)F)N)O

Canonical SMILES

CC(C(C1=C(C(=CC(=C1)F)F)F)N)O

Origin of Product

United States

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